molecular formula C20H34O5 B10773351 [3H]PGF2alpha

[3H]PGF2alpha

Cat. No. B10773351
M. Wt: 370.5 g/mol
InChI Key: PXGPLTODNUVGFL-WEMOGKSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3H]Prostaglandin F2alpha is a radiolabeled form of Prostaglandin F2alpha, a member of the prostanoid family of bioactive lipids. Prostaglandin F2alpha is involved in various physiological processes, including the regulation of reproductive functions, inflammation, and cardiovascular homeostasis . The radiolabeled version, [3H]Prostaglandin F2alpha, is used in scientific research to study the distribution, metabolism, and receptor binding of Prostaglandin F2alpha.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3H]Prostaglandin F2alpha typically involves the incorporation of tritium (3H) into the Prostaglandin F2alpha molecule. This can be achieved through catalytic hydrogenation using tritium gas or by tritiation of a suitable precursor . The reaction conditions often require a catalyst such as palladium on carbon and are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of [3H]Prostaglandin F2alpha follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The production facilities must also adhere to safety regulations due to the radioactive nature of tritium.

Chemical Reactions Analysis

Types of Reactions

[3H]Prostaglandin F2alpha undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of [3H]Prostaglandin F2alpha, which are used to study the metabolic pathways and biological activities of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3H]Prostaglandin F2alpha is unique due to its radiolabeled nature, allowing researchers to track its distribution and metabolism in biological systems. This makes it a valuable tool for studying the pharmacokinetics and pharmacodynamics of Prostaglandin F2alpha and its analogs .

properties

Molecular Formula

C20H34O5

Molecular Weight

370.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-2,3-ditritiooct-1-enyl]-1,2,3,5-tetratritiocyclopentyl]-5,6-ditritiohept-5-enoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i4T,7T,12T,15T,16T,17T,18T,19T

InChI Key

PXGPLTODNUVGFL-WEMOGKSOSA-N

Isomeric SMILES

[3H]/C(=C(\[3H])/C[C@]1([C@@](C[C@@]([C@]1([3H])/C=C(\[3H])/[C@]([3H])(CCCCC)O)([3H])O)([3H])O)[3H])/CCCC(=O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Origin of Product

United States

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